Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBYBHMVOOJEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Chloro-2-Methylphenylmagnesium Halide
The synthesis begins with commercially available 2,6-dihalogenated toluenes, such as 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene. Treatment with magnesium in anhydrous tetrahydrofuran (THF) at 50–60°C generates the corresponding Grignard reagent, 3-chloro-2-methylphenylmagnesium chloride or bromide. Critical parameters include:
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Solvent purity : Moisture levels below 50 ppm to prevent hydrolysis.
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Halogen selectivity : Bromine exhibits higher reactivity than chlorine in Grignard formation, reducing side products.
Palladium/Nickel-Catalyzed Cross-Coupling
The Grignard reagent undergoes coupling with halogenated benzenes (e.g., chlorobenzene) in the presence of catalytic palladium(0) or nickel(II) acetylacetonate. Key advancements include:
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Catalyst loading : 0.02–0.04 mol% nickel acetylacetonate achieves 92% conversion.
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Solvent systems : Toluene or xylene enhances solubility of biphenyl intermediates.
Table 1 : Optimization of Cross-Coupling Conditions
| Catalyst | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | 78 | Homocoupled biphenyls (≤5%) |
| Ni(acac)₂ | 110 | 85 | Dehalogenated toluene (≤3%) |
| Ni/C (10 wt%) | 120 | 68 | Magnesium oxide residues (12%) |
The nickel-catalyzed method minimizes costs while maintaining efficiency, though palladium variants offer superior selectivity for sterically hindered substrates. Post-reaction workup involves quenching with ammonium chloride, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 9:1).
O-Alkylation of Phenolic Intermediates
Synthesis of Methyl 3'-Bromomethyl-4-Chlorobiphenyl-3-Carboxylate
A two-step alkylation-demethylation sequence converts methyl 4-chlorobiphenyl-3-carboxylate to the target compound:
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Bromination : Reacting the biphenyl precursor with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces the bromomethyl group.
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O-Alkylation : Treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves 89% yield.
Critical Challenges :
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Regioselectivity : Competing C-alkylation at the 4-position necessitates excess methyl iodide.
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Purification : Radial chromatography with gradient elution (hexane → hexane/EtOAc 4:1) removes dimethylated byproducts.
Demethylation and Functionalization
Lithium iodide in refluxing acetonitrile selectively cleaves methyl ethers without affecting ester groups. This step is pivotal for generating hydroxyl intermediates for further derivatization.
Esterification of Biphenylcarboxylic Acids
Acid-Catalyzed Esterification
Condensing 2'-chloro[1,1'-biphenyl]-3-carboxylic acid with methanol in the presence of sulfuric acid (5 mol%) at reflux produces the methyl ester. While simple, this method faces limitations:
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Equilibrium constraints : Excess methanol (10:1 ratio) drives conversions to 76%.
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Side reactions : Transesterification is negligible due to the biphenyl system’s steric bulk.
Mitsunobu Esterification
For acid-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification at room temperature with 94% yield. However, the high cost of reagents limits industrial applicability.
Alternative Catalytic Systems and Green Chemistry
Photoredox Catalysis
Recent studies explore visible-light-mediated coupling using iridium complexes (e.g., Ir(ppy)₃). Initial trials show 62% yield under mild conditions (25°C, 24 hours), though substrate scope remains narrow.
Biocatalytic Approaches
Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 81% yield, offering a solvent-free alternative. Enzyme immobilization on mesoporous silica enhances recyclability (5 cycles with <10% activity loss).
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions: Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives .
Scientific Research Applications
Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate is primarily based on its ability to interact with specific molecular targets. The chlorine atom and the ester group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The biphenyl structure provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Positional Isomers: Carboxylate and Chlorine Substitution
a. Methyl 2'-Chloro[1,1'-Biphenyl]-4-Carboxylate (CAS 89900-96-9)
- Structural Difference : The carboxylate group is at the 4-position instead of the 3-position.
- Impact : Positional isomerism alters electronic distribution and steric effects. For example, in pharmacological assays, analogs with 3-carboxylate groups (e.g., compound 1 in ) showed higher GPBAR1 activity compared to 4-carboxylate derivatives, likely due to improved receptor binding .
- Synthesis : Synthesized via similar cross-coupling reactions, but yields vary; 4-carboxylate derivatives often require optimized conditions due to steric hindrance .
b. 3'-Chloro[1,1'-Biphenyl]-3-Carboxylic Acid (CAS 168619-06-5)
Functional Group Modifications
a. Methyl 2'-Hydroxy[1,1'-Biphenyl]-3-Carboxylate (CAS 92254-28-9)
- Structural Difference : Hydroxy group replaces chlorine at the 2'-position.
- Impact : The hydroxy group introduces hydrogen-bonding capacity, improving solubility (aqueous solubility ~15 mg/L vs. <5 mg/L for the chloro analog) but reducing metabolic stability due to susceptibility to glucuronidation .
b. 4'-Chloro-5-Fluoro-2'-Methoxy[1,1'-Biphenyl]-3-Carboxylic Acid (CAS 1261909-66-3)
Complex Derivatives with Enhanced Bioactivity
a. Methyl 4′-Methyl-5-(7-Nitrobenzo[c][1,2,5]Oxadiazol-4-yl)-[1,1'-Biphenyl]-3-Carboxylate
- Structural Difference : Incorporates a nitrobenzooxadiazole ring and methyl group.
- Impact : The nitro group acts as a strong electron-withdrawing group, enhancing binding to c-Myc transcription factors (IC₅₀ = 0.8 μM vs. >10 μM for the parent compound) .
Physicochemical and Pharmacological Data
Biological Activity
Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with a chlorine substituent and a carboxylate group. The presence of the chlorine atom contributes to its unique electronic properties, influencing its reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Its effectiveness may be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promising results. The compound has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating significant growth inhibition. For instance, it has been reported to induce apoptosis in human cancer cells through modulation of specific signaling pathways.
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ester group are crucial for binding affinity, while the biphenyl structure provides a rigid framework that enhances selectivity for specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its mechanism could reveal new therapeutic avenues for cancer treatment.
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties, where this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, suggesting potential as a lead compound in antibiotic development.
Comparative Analysis with Related Compounds
This compound can be compared with its analogs:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Methyl 2'-bromo[1,1'-biphenyl]-3-carboxylate | High | Moderate |
| Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate | Low | High |
The comparison illustrates that while this compound shows moderate antimicrobial activity, it exhibits high anticancer potential relative to its brominated and fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
